Acetic acid, cyano-, benzylidenehydrazide

Overview

Description

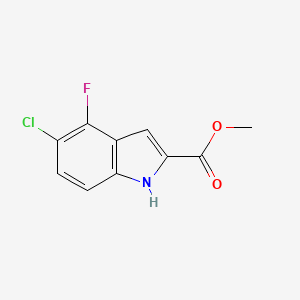

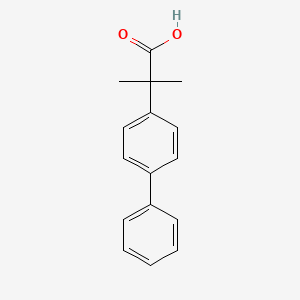

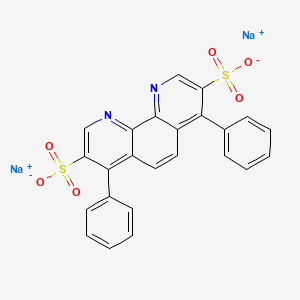

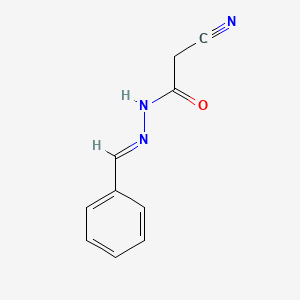

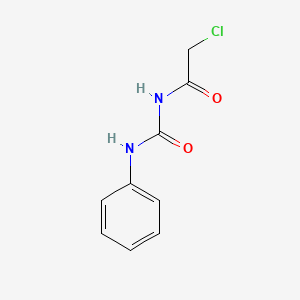

“Acetic acid, cyano-, benzylidenehydrazide” is a chemical compound with the linear formula C10H9N3O2 . It is a rare and unique chemical that is provided to early discovery researchers .

Synthesis Analysis

Cyanoacetohydrazides, such as “Acetic acid, cyano-, benzylidenehydrazide”, are used as precursors in reactions leading to the construction of heterocycles . These compounds can act as both N- and C-nucleophiles, and upon treatment with various reactants, attack can take place at multiple sites .Molecular Structure Analysis

The linear formula of “Acetic acid, cyano-, benzylidenehydrazide” is C10H9N3O2 . For more detailed structural information, it would be best to refer to the specific material safety data sheet (MSDS) or other technical documents provided by the manufacturer.Chemical Reactions Analysis

Cyanoacetohydrazides are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Acetic acid, cyano-, benzylidenehydrazide is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for the formation of diverse heterocycles through reactions with bidentate reagents. These heterocyclic compounds often exhibit significant biological activities, making them crucial in pharmaceutical research .

Development of Antimicrobial Agents

Research has shown that derivatives of cyanoacetamides, including acetic acid, cyano-, benzylidenehydrazide, possess potent antimicrobial properties. These compounds can be modified to enhance their efficacy against a range of bacterial and fungal pathogens, providing a basis for developing new antimicrobial agents .

Agricultural Applications

Acetic acid derivatives are known for their role in agriculture, particularly as herbicides. The cyano group in acetic acid, cyano-, benzylidenehydrazide enhances its effectiveness in controlling unwanted vegetation. This application is crucial for maintaining crop health and productivity .

Biochemical Research

In biochemical research, acetic acid, cyano-, benzylidenehydrazide is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays, helping researchers understand complex biological processes .

Material Science

This compound is also explored in material science for its potential in creating novel materials with specific properties. For instance, its incorporation into polymer matrices can result in materials with enhanced thermal stability and mechanical strength, which are valuable in various industrial applications .

Pharmaceutical Development

The pharmaceutical industry utilizes acetic acid, cyano-, benzylidenehydrazide in the development of new drugs. Its ability to form stable complexes with metal ions makes it a useful ligand in drug design, potentially leading to the discovery of new therapeutic agents .

properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-6-10(14)13-12-8-9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVSZQSMSATPX-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216348 | |

| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, cyano-, benzylidenehydrazide | |

CAS RN |

180793-11-7, 4974-44-1 | |

| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180793-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cyano-, benzylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC201583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-C]pyridine-6-carboxylic acid](/img/structure/B3052904.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)